

An In-depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Structure and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Iodopropyl)trimethoxysilane

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Abstract

(3-Iodopropyl)trimethoxysilane is a bifunctional organosilane coupling agent of significant interest in materials science, surface chemistry, and nanotechnology. Its unique molecular architecture, featuring a reactive iodopropyl group and a hydrolyzable trimethoxysilyl moiety, allows for a versatile range of chemical transformations. This guide provides a comprehensive overview of the structure, reactivity, and practical applications of **(3-Iodopropyl)trimethoxysilane**, with a focus on quantitative data, detailed experimental protocols, and visual representations of its reaction mechanisms.

Structure and Properties

(3-Iodopropyl)trimethoxysilane, with the chemical formula C₆H₁₅IO₃Si, is a colorless to light yellow liquid.^[1] Its structure is characterized by a central silicon atom bonded to three methoxy groups and a propyl chain terminating in an iodine atom.

Molecular Structure

While a definitive crystal structure with experimentally determined bond lengths and angles for **(3-Iodopropyl)trimethoxysilane** is not readily available in the public domain, computational models and spectroscopic data provide valuable insights into its molecular geometry. The

silicon atom adopts a tetrahedral geometry, typical for silanes. The propyl chain maintains a flexible conformation.

Table 1: Key Physical and Chemical Properties of **(3-Iodopropyl)trimethoxysilane**

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₅ IO ₃ Si	[2]
IUPAC Name	3-iodopropyl(trimethoxy)silane	[2]
CAS Number	14867-28-8	[1]
Molecular Weight	290.17 g/mol	[2]
Density	1.482 g/mL at 20 °C	[1]
Boiling Point	79-80 °C at 2 mmHg	[1]
Refractive Index (n _{20/D})	1.473	[1]
SMILES	CO--INVALID-LINK--(OC)OC	[1][3]
InChI	InChI=1S/C ₆ H ₁₅ IO ₃ Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3	[1][2]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of **(3-Iodopropyl)trimethoxysilane**.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for **(3-Iodopropyl)trimethoxysilane** is not provided in the search results, data for the closely related (3-Iodopropyl)triethoxysilane offers valuable comparative information. The key proton (¹H) and carbon-¹³ (¹³C) NMR signals are assigned based on the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **(3-Iodopropyl)trimethoxysilane** (based on analogous compounds)

Assignment	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Si-CH ₂ -	~0.7-0.9 (triplet)	~8-12
-CH ₂ -CH ₂ -I	~1.9-2.1 (quintet)	~28-32
-CH ₂ -I	~3.2-3.4 (triplet)	~10-14
Si-O-CH ₃	~3.5-3.6 (singlet)	~50-52

Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.

A study on the related compound, 3-iodopropyltrimethoxysilane, showed a clear shift in the proton signal of the methylene group attached to the halogen from 3.52 ppm (for the chloro-analog) to 3.22 ppm upon substitution with iodine, reflecting the lower electronegativity of iodine.^[4]

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in **(3-Iodopropyl)trimethoxysilane**.

Table 3: Characteristic FT-IR Vibrational Frequencies for **(3-Iodopropyl)trimethoxysilane**

Vibrational Mode	**Frequency (cm⁻¹) **	Intensity
C-H stretch (alkyl)	2940-2840	Strong
Si-O-C stretch	1190-1000	Strong
Si-C stretch	~800-750	Medium
C-I stretch	~600-500	Medium-Weak

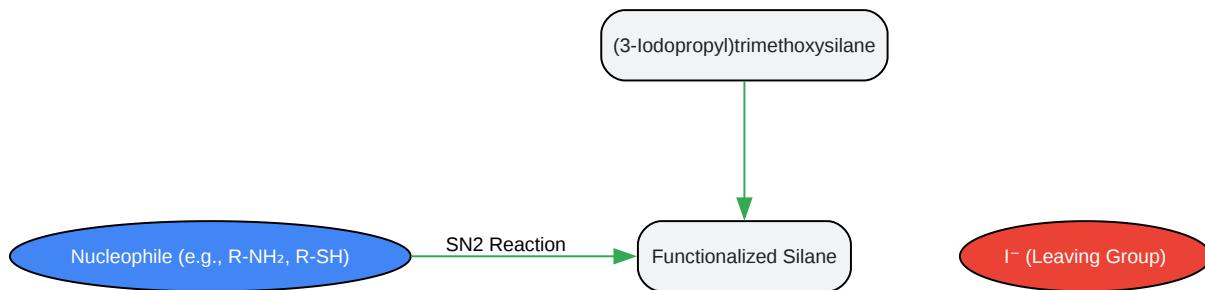
The strong absorption band in the 1190-1000 cm⁻¹ region is characteristic of the Si-O-C linkage. The C-H stretching vibrations of the propyl chain are observed in the 2940-2840 cm⁻¹ range. The presence of the C-I bond can be identified by its characteristic stretching frequency in the lower wavenumber region.

Reactivity

The reactivity of **(3-Iodopropyl)trimethoxysilane** is governed by its two distinct functional moieties: the iodopropyl group and the trimethoxysilyl group. This dual reactivity allows for orthogonal chemical modifications, making it a versatile building block in materials synthesis.

Reactivity of the Iodopropyl Group

The carbon-iodine bond is relatively weak and highly polarizable, making the terminal iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups.



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Caption: Nucleophilic substitution at the iodopropyl group.

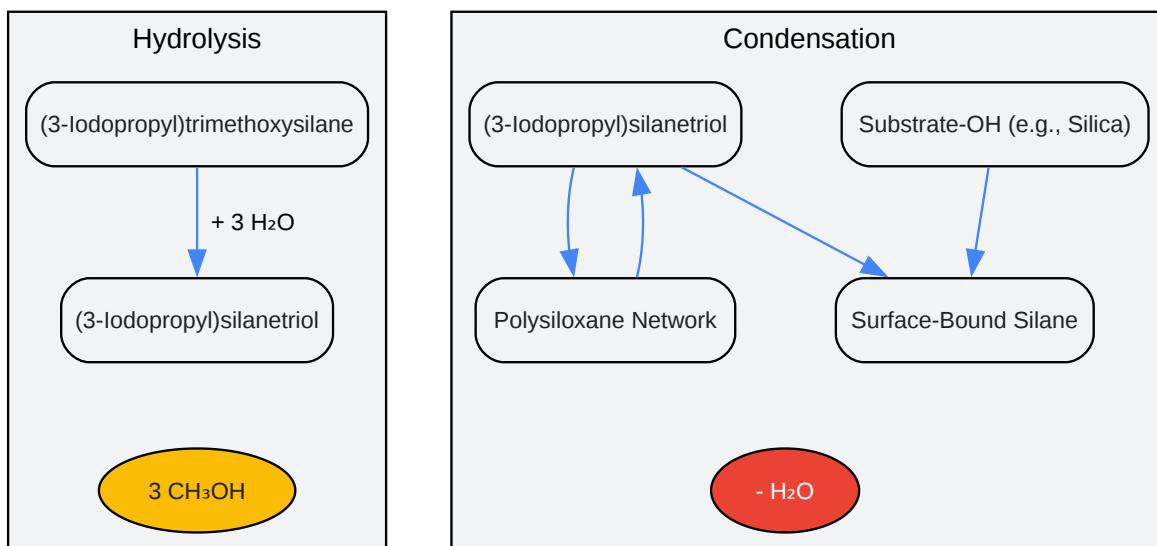
Common Nucleophiles:

- Amines (R-NH₂): React to form amino-functionalized silanes, which are widely used for surface modification to introduce positive charges or further coupling points.
- Thiols (R-SH): Form thioether linkages, useful for attaching biomolecules or for "click" chemistry applications.
- Azides (N₃⁻): Lead to the formation of azido-functionalized silanes, which are precursors for triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

- Carboxylates (R-COO⁻): Form ester linkages.

Reactivity of the Trimethoxysilyl Group

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol groups (Si-OH). These silanols can then undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or silyl ether (Si-O-Substrate) bonds, respectively. This process is the basis for its use as a coupling agent and for the formation of polysiloxane networks.



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Caption: Hydrolysis and condensation of the trimethoxysilyl group.

The rates of hydrolysis and condensation are highly dependent on pH, water concentration, and the presence of catalysts. Acidic or basic conditions can catalyze these reactions.

Experimental Protocols

The following are representative protocols for common applications of **(3-Iodopropyl)trimethoxysilane**.

General Protocol for Surface Functionalization of Silica Nanoparticles

This protocol describes a general method for grafting **(3-Iodopropyl)trimethoxysilane** onto the surface of silica nanoparticles.

Materials:

- Silica nanoparticles (SiO_2)
- **(3-Iodopropyl)trimethoxysilane**
- Anhydrous toluene or ethanol
- Ammonia solution (for basic catalysis, optional)
- Acetic acid (for acidic catalysis, optional)
- Centrifuge
- Ultrasonic bath

Procedure:

- Activation of Silica Nanoparticles (Optional but Recommended):
 - Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol).
 - Treat with an acid (e.g., HCl) or base (e.g., NaOH) solution to ensure a high density of surface silanol groups.
 - Wash thoroughly with deionized water until the pH is neutral, and then with ethanol.
 - Dry the activated silica nanoparticles under vacuum.
- Silanization Reaction:

- Disperse the activated silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A typical concentration is 10 mg/mL.
- Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
- Add **(3-Iodopropyl)trimethoxysilane** to the suspension. The amount will depend on the desired surface coverage, typically a 1-5% (v/v) solution.
- If catalysis is desired, add a small amount of ammonia solution (for basic conditions) or acetic acid (for acidic conditions).
- Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

- Washing and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Centrifuge the suspension to pellet the functionalized nanoparticles.
 - Discard the supernatant.
 - Resuspend the nanoparticles in fresh anhydrous toluene or ethanol and sonicate briefly.
 - Repeat the centrifugation and washing steps at least three times to remove any unreacted silane.
- Drying:
 - After the final wash, dry the functionalized silica nanoparticles under vacuum at 60-80 °C for several hours.

Protocol for Nucleophilic Substitution with an Amine

This protocol details the conversion of iodo-functionalized silica nanoparticles to amino-functionalized nanoparticles.

Materials:

- Iodo-functionalized silica nanoparticles (from Protocol 3.1)
- Amine (e.g., ethylenediamine, propylamine)
- Anhydrous solvent (e.g., dimethylformamide (DMF) or ethanol)
- Inert atmosphere (nitrogen or argon)

Procedure:

- Reaction Setup:
 - Disperse the iodo-functionalized silica nanoparticles in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
 - Add an excess of the desired amine to the suspension. The excess is crucial to drive the reaction to completion and to minimize side reactions.
- Reaction:
 - Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The optimal temperature and time will depend on the specific amine used.
- Washing and Purification:
 - Cool the reaction mixture to room temperature.
 - Centrifuge the suspension to collect the amino-functionalized nanoparticles.
 - Wash the nanoparticles repeatedly with the reaction solvent and then with a less polar solvent (e.g., ethanol or dichloromethane) to remove excess amine and any byproducts.
- Drying:
 - Dry the final product under vacuum.

Applications in Research and Development

The versatile reactivity of **(3-Iodopropyl)trimethoxysilane** makes it a valuable tool in various fields:

- Surface Modification: It is widely used to functionalize surfaces of glass, silica, and other metal oxides to alter their properties (e.g., hydrophobicity, biocompatibility) or to provide anchor points for further chemical modifications.
- Nanoparticle Synthesis: It serves as a precursor for the synthesis of functionalized nanoparticles with tailored surface chemistries for applications in drug delivery, bio-imaging, and catalysis.
- Chromatography: It is used to prepare stationary phases for chromatography with specific functionalities for separating different classes of molecules.
- Bioconjugation: The reactive iodo-group allows for the covalent attachment of biomolecules such as proteins, peptides, and DNA to surfaces and nanoparticles.

Conclusion

(3-Iodopropyl)trimethoxysilane is a highly versatile and valuable bifunctional molecule for chemical synthesis and materials science. Its orthogonal reactivity allows for the independent modification of its organic and inorganic functionalities, enabling the creation of a wide array of functionalized materials and surfaces. The detailed understanding of its structure and reactivity, as outlined in this guide, is essential for its effective application in advanced research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (3-iodopropyl)trimethoxysilane: Structure and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081993#3-iodopropyl-trimethoxysilane-structure-and-reactivity]

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